molecular formula C20H20N4O5 B2634462 N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005298-94-1

N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2634462
CAS No.: 1005298-94-1
M. Wt: 396.403
InChI Key: SQWQCNVPIHCCPT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS 1005298-94-1) is a chemical compound with a molecular formula of C20H20N4O5 and a molecular weight of 396.4 g/mol . This complex molecule features a pyrido[2,3-d]pyrimidine dione core, a structure of significant interest in medicinal chemistry and drug discovery due to its potential as a pharmacophore. The presence of this heterocyclic scaffold suggests potential for researchers investigating kinase inhibition, enzyme modulation, and other biological pathways. The compound's structure includes hydrogen bond acceptors and donors, making it a valuable candidate for probing protein-ligand interactions and developing structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are encouraged to consult the product's specifications and available safety data prior to use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-4-29-15-9-10-21-18-17(15)19(27)24(20(28)23(18)3)11-16(26)22-14-7-5-13(6-8-14)12(2)25/h5-10H,4,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQCNVPIHCCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H20N4O
  • Molecular Weight : 396.4 g/mol
  • IUPAC Name : this compound

This compound features a pyrido-pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as:

  • Condensation Reactions : Combining acetophenone derivatives with pyrimidine precursors.
  • Cyclization : Utilizing cyclization reactions to form the heterocyclic structure.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance:

  • Mechanism of Action : Compounds with similar structures have shown to inhibit key enzymes involved in cancer cell proliferation and survival. The interaction with DNA and modulation of signaling pathways are critical in their anticancer effects.

    A notable example includes a related compound demonstrating complete tumor stasis in a gastric carcinoma xenograft model after oral administration .

Antimicrobial Activity

There is also emerging evidence suggesting that derivatives of pyrido-pyrimidines possess significant antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study involving various pyrido-pyrimidine derivatives, one compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) . This suggests that modifications to the core structure can enhance biological activity.

Case Study 2: Antimicrobial Screening

A series of derivatives were screened against common pathogenic bacteria. Compounds showed varying degrees of antibacterial activity compared to standard antibiotics like chloramphenicol .

Comparative Analysis

Compound NameStructure TypeNotable ActivityIC50 Value
Compound APyrido-PyrimidineAnticancer6.2 μM
Compound BTriazoleAntimicrobial43.4 μM

Scientific Research Applications

Therapeutic Applications

N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown promise in several therapeutic areas:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of pyrido-pyrimidines can induce apoptosis in cancer cells .

2. Cardiovascular Diseases
The compound may have applications as a non-steroidal antagonist of mineralocorticoid receptors. This mechanism could be beneficial for treating conditions such as heart failure and diabetic nephropathy .

3. Neurological Disorders
Some derivatives have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido-pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Cardiovascular Applications
In a clinical trial assessing the efficacy of mineralocorticoid receptor antagonists in patients with heart failure, compounds similar to this compound were shown to improve patient outcomes significantly .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Table 1: Key Structural Features and Substitutions
Compound Name / ID Core Structure Substituents Functional Groups Reference
Target Compound Pyrido[2,3-d]pyrimidine 5-Ethoxy, 1-methyl, 4-acetylphenyl Acetamide, diketone
N-{(1R)-1-[3-(4-ethoxyphenyl)-4-oxo-pyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide () Pyrido[2,3-d]pyrimidine 4-Ethoxyphenyl, trifluoromethoxy, pyridinylmethyl Acetamide, trifluoromethoxy
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide () Dihydropyrimidine 4-Methyl, 4-phenoxyphenyl Thioether, acetamide
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, dimethylamino, chromenone Acetamide, fluorinated aryl
Key Observations :
  • The target compound’s pyrido-pyrimidine core is distinct from pyrazolo-pyrimidine () or dihydropyrimidine () scaffolds.
  • Substituents like ethoxy and acetylphenyl enhance lipophilicity compared to trifluoromethoxy () or thioether () groups, which may influence membrane permeability.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
Target Compound Not reported ~434.4 2.8 <0.1 (DMSO)
Compound 224–226 393.4 3.1 0.2 (DMSO)
Compound 302–304 571.2 4.5 <0.01 (Water)
Compound Not reported ~506.9 3.9 0.05 (Ethanol)
Key Observations :
  • The target compound’s moderate LogP (2.8) suggests balanced lipophilicity, favorable for oral bioavailability compared to highly lipophilic derivatives like (LogP 4.5).
  • Thioether-containing analogues () exhibit higher solubility in organic solvents, likely due to polarizable sulfur atoms.
Key Observations :
  • Pyrido-pyrimidine derivatives (e.g., ) are frequently associated with kinase inhibition due to structural mimicry of purine bases.
  • Fluorinated substituents () enhance binding affinity to hydrophobic enzyme pockets.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?

A multi-step synthesis is typically employed, starting with functionalization of the pyrido[2,3-d]pyrimidin-dione core followed by coupling with the acetylphenylacetamide moiety. For example, nucleophilic substitution or palladium-catalyzed cross-coupling may introduce the ethoxy group. Purity validation requires HPLC (>95%) and complementary techniques like ¹H/¹³C NMR to confirm structural integrity. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric byproducts, necessitating column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Key for verifying substituent positions (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for OCH₂).
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak) and detects impurities.
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., 1660–1680 cm⁻¹ for dioxopyrimidinone). Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in tautomeric forms or hydrogen bonding .

Q. How should researchers design initial biological activity assays for this compound?

Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or anti-inflammatory activity). Use in vitro models (cell lines or enzymatic assays) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess reproducibility. Evidence from pyrimidine derivatives suggests evaluating solubility in DMSO/PBS mixtures to avoid false negatives due to precipitation .

Advanced Research Questions

Q. How can computational chemistry improve reaction yield and selectivity?

Quantum mechanical calculations (DFT) predict transition states and regioselectivity during key steps like cyclization or acetylphenyl coupling. For example, modeling the pyrido[2,3-d]pyrimidin-dione core’s electron density guides solvent selection (polar aprotic vs. non-polar) to stabilize intermediates. Machine learning tools (e.g., ICReDD’s reaction path search) can optimize reaction parameters (temperature, catalyst loading) by analyzing historical data .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Case Study : A batch shows an extra singlet in ¹H NMR (δ 2.1 ppm).
  • Hypothesis : Residual acetylated byproduct or degradation.
  • Method : 2D NMR (COSY, HSQC) to assign the peak. LC-MS/MS fragmentation identifies if the mass corresponds to a known impurity (e.g., de-ethoxy analog).
  • Resolution : Adjust reaction time/temperature to minimize side reactions. Use scavengers (e.g., molecular sieves) if moisture-sensitive intermediates are involved .

Q. How can statistical experimental design (DoE) optimize reaction conditions?

Apply factorial design to screen variables (e.g., solvent, catalyst ratio, temperature). For a three-variable system, a 2³ factorial design reduces experiments from 27 to 7. Analyze responses (yield, purity) via ANOVA to identify significant factors. Response surface methodology (RSM) then refines optimal conditions. For instance, highlights DoE’s role in minimizing trial-and-error for pyrimidine derivatives .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor crystallinity may arise from flexible acetamide side chains. Strategies:

  • Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice packing.
  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C promotes ordered crystal growth. demonstrates successful crystallization of structurally related pyrimidinones using these methods .

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